(5-Chloro-2-fluorophenyl)methanethiol

Description

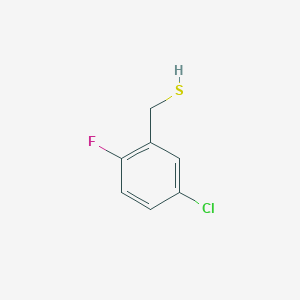

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-fluorophenyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAQPVDICAQCHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CS)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 5 Chloro 2 Fluorophenyl Methanethiol

Direct Synthetic Approaches to (5-Chloro-2-fluorophenyl)methanethiol (B6149591)

The most straightforward methods for preparing this compound typically involve the conversion of a suitable precursor, such as a benzyl (B1604629) halide, into the corresponding thiol.

Nucleophilic Displacement Reactions from Halogenated Precursors

A primary and well-established method for the synthesis of thiols is through the nucleophilic substitution of a halide in a halogenated precursor. In the case of this compound, the logical precursor is 5-chloro-2-fluorobenzyl halide, most commonly the bromide or chloride derivative. The reaction proceeds via an SN2 mechanism, where a sulfur-containing nucleophile attacks the benzylic carbon, displacing the halide leaving group.

The general transformation can be represented as:

X-CH₂-C₆H₃(5-Cl)(2-F) + Nu-S⁻ → HS-CH₂-C₆H₃(5-Cl)(2-F) + X⁻

Where X is a halogen (e.g., Cl, Br) and Nu-S⁻ is a sulfur nucleophile. The choice of the sulfur reagent is critical to achieving high yields and minimizing side products, such as the corresponding thioether.

A common precursor for this reaction is 5-Chloro-2-fluorobenzyl bromide, a commercially available reagent. arkat-usa.org

Role of Sodium Hydrosulfide (B80085) in Thiol Moiety Introduction

Sodium hydrosulfide (NaSH) is a frequently employed reagent for the direct introduction of a thiol group by displacing a halide. google.com The reaction involves the direct attack of the hydrosulfide anion (SH⁻) on the electrophilic carbon of the benzyl halide.

While effective, the use of sodium hydrosulfide can sometimes lead to the formation of the corresponding symmetric thioether as a significant byproduct. This occurs because the initially formed thiol can be deprotonated under the basic reaction conditions to form a thiolate, which can then react with another molecule of the benzyl halide. To mitigate this, reaction conditions such as temperature, solvent, and the ratio of reactants must be carefully controlled. For instance, conducting the reaction under a hydrogen sulfide (B99878) atmosphere can help to suppress the formation of the thioether byproduct. google.com

A typical procedure involves reacting the benzyl halide with an aqueous or alcoholic solution of sodium hydrosulfide. The reaction temperature can be controlled to optimize the yield of the desired thiol. For example, some procedures for benzyl mercaptan synthesis start at a lower temperature (e.g., 50°C) and are then raised to a higher temperature (e.g., 80°C) to drive the reaction to completion. google.com

General Principles and Advanced Techniques for Aromatic Thiol Synthesis

Beyond the direct synthesis of this compound, broader strategies for the formation of aromatic thiols are applicable and provide alternative synthetic routes.

Transition Metal-Catalyzed Routes for Aryl Thiol Formation

In recent years, transition metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds, offering alternative pathways to traditional nucleophilic substitution reactions.

Nickel catalysts have shown significant utility in cross-coupling reactions to form C-S bonds. These methods can be particularly useful for the synthesis of aryl and benzyl thiols from their corresponding halides. Nickel-catalyzed reactions can proceed under milder conditions and often exhibit high functional group tolerance. rsc.orgnih.govnih.govrsc.org

For the synthesis of a compound like this compound, a nickel-catalyzed approach could involve the cross-coupling of 5-chloro-2-fluorobenzyl halide with a suitable sulfur source. Various nickel complexes can be employed as catalysts, often in conjunction with a reducing agent. These reactions offer an alternative to traditional methods and can sometimes provide better yields and selectivities.

An indirect but highly effective method for the synthesis of thiols from alkyl and benzyl halides involves the use of thiourea (B124793). arkat-usa.orgjlu.edu.cnprepchem.comwikipedia.org This method proceeds in two steps:

Formation of an Isothiouronium Salt: The benzyl halide is reacted with thiourea in a suitable solvent, such as ethanol (B145695) or methanol (B129727), to form a stable, crystalline S-benzylisothiouronium salt. This salt is generally easy to handle and purify. prepchem.comwikipedia.org

Hydrolysis of the Isothiouronium Salt: The isolated isothiouronium salt is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide (B78521) or sodium carbonate), to yield the desired thiol. prepchem.com

This two-step process is often preferred over direct thiolation with sodium hydrosulfide because it avoids the common side reaction of thioether formation, thus leading to cleaner products and higher yields of the thiol. arkat-usa.org The reaction of benzyl chloride with thiourea is a well-documented method for the preparation of benzyl mercaptan. wikipedia.org

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| 5-Chloro-2-fluorobenzyl bromide |

| 5-Chloro-2-fluorobenzyl chloride |

| Sodium hydrosulfide |

| Sodium hydroxide |

| Sodium carbonate |

| Thiourea |

| Benzyl mercaptan |

| Benzyl chloride |

| Hydrogen sulfide |

Data Tables

Table 1: Key Reagents and Their Roles

| Reagent | Chemical Formula | Role in Synthesis | Relevant Sections |

| 5-Chloro-2-fluorobenzyl bromide | C₇H₅BrClF | Halogenated Precursor | 2.1.1 |

| Sodium Hydrosulfide | NaSH | Sulfur Nucleophile | 2.1.2 |

| Thiourea | CH₄N₂S | Thiolating Agent (via intermediate) | 2.2.1.2 |

| Nickel Catalyst | (e.g., NiCl₂) | Catalyst for C-S bond formation | 2.2.1.1 |

Table 2: Comparison of Synthetic Methods for Benzyl Thiols

| Method | Key Reagent(s) | Advantages | Disadvantages |

| Nucleophilic Displacement with NaSH | Sodium Hydrosulfide | Direct, one-step process. google.com | Can lead to thioether byproducts. google.com |

| Thiolation via Thiourea | Thiourea, Base | High yields, clean reaction, avoids thioether formation. arkat-usa.orgprepchem.com | Two-step process. prepchem.com |

| Nickel-Catalyzed Coupling | Nickel Catalyst, Sulfur Source | Mild conditions, high functional group tolerance. rsc.orgnih.gov | Requires a catalyst, potentially more expensive. |

Metal-Free Synthetic Methodologies for Aromatic Thiol Derivatization

The conversion of benzyl halides to the corresponding thiols is a cornerstone of sulfur chemistry. A prominent and widely used metal-free method involves the use of thiourea as a sulfur source. This approach is favored for its operational simplicity and the avoidance of malodorous thiols as starting materials. wikipedia.org The reaction proceeds in two main stages:

Formation of an Isothiouronium Salt: The synthesis begins with the reaction of a benzyl halide with thiourea. In this step, the sulfur atom of thiourea acts as a nucleophile, displacing the halide from the benzyl group to form an S-alkylisothiouronium salt. This reaction is typically carried out in a protic solvent like methanol or ethanol. wikipedia.orglibretexts.org

Hydrolysis to the Thiol: The intermediate isothiouronium salt is then hydrolyzed under basic conditions, commonly with an aqueous solution of a base like sodium hydroxide, to yield the desired thiol. wikipedia.orglibretexts.org This hydrolysis step cleaves the C-S bond of the isothiouronium intermediate, releasing the thiol and urea (B33335) as a byproduct. pearson.com

This two-step, one-pot procedure is a robust method for preparing thiols from alkyl halides. arkat-usa.org An alternative metal-free approach involves the direct substitution of the halide with a hydrosulfide salt, such as sodium hydrosulfide (NaSH). However, a common issue with this method is the potential for the newly formed thiol to react further with the starting alkyl halide, leading to the formation of a thioether as a side product. libretexts.org The use of thiourea effectively mitigates this by protecting the sulfur functionality until the final hydrolysis step. libretexts.org

Table 1: Comparison of Metal-Free Thiol Synthesis Methods

| Method | Sulfur Reagent | Key Intermediate | Advantages | Disadvantages |

|---|

Stereochemical and Regiochemical Considerations in Synthetic Protocols

The synthesis of this compound from a starting material like 2-fluoro-5-chlorotoluene requires careful consideration of regiochemistry during the initial halogenation step. The target molecule has a specific substitution pattern on the aromatic ring that must be established correctly.

Regioselectivity in Benzylic Bromination:

The most common method for introducing a halogen to the benzylic position is through free radical bromination of the corresponding toluene (B28343) derivative. Radical halogenation reactions, particularly bromination, exhibit a degree of regioselectivity that is dependent on the stability of the resulting benzylic radical. chemistrysteps.com In the case of 2-fluoro-5-chlorotoluene, the bromine radical will preferentially abstract a hydrogen atom from the methyl group, as the resulting benzylic radical is stabilized by the adjacent aromatic ring.

While chlorination at a benzylic position can lead to a mixture of products, bromination is known to be more selective. chemistrysteps.commasterorganicchemistry.com The reaction typically proceeds with high selectivity for the benzylic position over aromatic ring halogenation, especially when conducted in the presence of a radical initiator (like AIBN) or under UV light, and in a non-polar solvent like carbon tetrachloride. youtube.comyoutube.comyoutube.com

Stereochemistry:

The synthesis of this compound from its corresponding benzyl bromide via the thiourea route involves a nucleophilic substitution reaction (SN2). In an SN2 reaction, the nucleophile (thiourea) attacks the carbon atom bearing the leaving group (bromide) from the side opposite to the leaving group. This results in an inversion of configuration at the stereocenter. researchgate.net However, since the benzylic carbon in 1-(bromomethyl)-5-chloro-2-fluorobenzene is not a stereocenter, the stereochemical outcome of this particular reaction is not a primary concern. If a chiral center were present, the SN2 mechanism would lead to the formation of a single enantiomer with an inverted configuration.

Scalability and Process Optimization in this compound Synthesis

The synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction conditions to ensure efficiency, safety, and purity of the final product.

Optimization of Thiol Synthesis from Benzyl Halide:

The conversion of a benzyl halide to a thiol using thiourea is a scalable process. researchgate.net Key parameters for optimization include:

Solvent: Protic solvents like methanol, ethanol, or even water are commonly used and are suitable for large-scale operations due to their low cost and relatively low toxicity. arkat-usa.orgrsc.org

Base: The choice and amount of base for the hydrolysis of the isothiouronium salt are critical. Strong bases like sodium hydroxide are effective. The stoichiometry of the base should be carefully controlled to ensure complete hydrolysis without promoting side reactions. arkat-usa.org

Temperature: The initial reaction with thiourea is often carried out at reflux temperature to ensure a reasonable reaction rate. The subsequent hydrolysis step may also be performed at an elevated temperature to drive the reaction to completion. arkat-usa.org

Work-up and Purification: After the reaction, the thiol can be isolated by extraction into an organic solvent. Purification is typically achieved through distillation or chromatography to remove unreacted starting materials and byproducts like urea.

Process Considerations for Scalability:

For industrial-scale production, a one-pot synthesis where the intermediate isothiouronium salt is not isolated is often preferred to streamline the process and minimize handling of intermediates. arkat-usa.org The reaction of benzyl halides with thiourea has been shown to be robust and can provide high yields of the corresponding thioethers (and by extension, thiols) in a one-pot setup. arkat-usa.org The use of phase-transfer catalysts has also been explored to facilitate the reaction between the alkyl halide and the sulfur nucleophile, which can be beneficial in large-scale settings.

Table 2: Key Parameters for Scalable Thiol Synthesis

| Parameter | Considerations for Optimization |

|---|---|

| Reactant Stoichiometry | A slight excess of thiourea may be used to ensure complete conversion of the benzyl halide. |

| Solvent Choice | Methanol or ethanol are common choices for their ability to dissolve both reactants and their ease of removal. |

| Reaction Temperature | Refluxing conditions are typical to accelerate the reaction rate. |

| Hydrolysis Conditions | The concentration and amount of base (e.g., NaOH) and the temperature of hydrolysis need to be optimized for efficient cleavage of the isothiouronium salt. |

| Purification Method | Distillation is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. |

Chemical Reactivity and Reaction Pathways of 5 Chloro 2 Fluorophenyl Methanethiol

Transformations Involving the Methanethiol (B179389) (-CH₂SH) Functional Group

The methanethiol group is the primary site of chemical reactivity, allowing for a variety of conversions that are foundational in organic synthesis and materials science.

Thiols can be readily oxidized to various sulfur-containing functional groups. In the presence of strong oxidizing agents, such as hydrogen peroxide or sodium hypochlorite, the thiol group of (5-Chloro-2-fluorophenyl)methanethiol (B6149591) undergoes oxidation to yield the corresponding sulfonic acid, (5-chloro-2-fluorophenyl)methanesulfonic acid. wikipedia.org This transformation involves the conversion of the sulfur atom from an oxidation state of -2 in the thiol to +4 in the sulfonic acid. Milder oxidation, often in the presence of base and reagents like iodine, can lead to the formation of the corresponding disulfide, bis((5-chloro-2-fluorophenyl)methyl) disulfide. wikipedia.org

The term "reduction" in this context is interpreted as the conversion of the thiol into a sulfide (B99878) (thioether), a common and fundamental transformation. The nucleophilic nature of the thiol group, particularly its conjugate base, the thiolate, allows it to readily participate in substitution reactions with electrophiles like alkyl halides. When this compound is treated with a base to generate the thiolate anion, it can react with an alkyl halide (R-X) via an SN2 mechanism to form a new carbon-sulfur bond, resulting in a thioether, also known as a sulfide. This reaction is a cornerstone of organosulfur chemistry.

Thiol-ene reactions represent a class of highly efficient and versatile "click" reactions that form carbon-sulfur bonds through the addition of a thiol across a carbon-carbon double bond (an ene). nih.govnih.gov These reactions are known for their high yields, stereoselectivity, and tolerance of a wide range of functional groups, making them exceptionally useful in materials science and bioconjugation. usm.eduscience.govrsc.org this compound is an excellent candidate for these transformations.

The radical-mediated thiol-ene reaction is typically initiated by UV light or a thermal initiator, which generates a thiyl radical from the thiol. nih.govnih.gov This radical then adds to an alkene, predominantly in an anti-Markovnikov fashion, to form a carbon-centered radical. nih.govyoutube.com This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating a radical chain reaction and yielding the thioether product. nih.gov

This process is particularly significant for polymer functionalization, where the thiol can be grafted onto polymers containing vinyl groups or used as a cross-linker in polymerization reactions with poly-functional enes. science.gov

Table 1: Overview of Radical-Mediated Thiol-Ene Reactions

| Feature | Description |

| Initiation | UV irradiation (with or without a photoinitiator like AIBN) or thermal decomposition of a radical initiator. nih.govyoutube.com |

| Mechanism | Free-radical chain reaction involving thiyl radical addition and hydrogen abstraction. nih.gov |

| Regioselectivity | Predominantly anti-Markovnikov addition of the S-H bond across the alkene. nih.gov |

| Key Advantages | High efficiency, rapid reaction rates, insensitivity to oxygen and water (in many cases), and broad functional group tolerance. usm.edunih.gov |

| Applications | Polymer synthesis and modification, surface functionalization, and bioconjugation. science.govrsc.org |

When the "ene" is an electron-deficient alkene, such as an acrylate, maleimide, or vinyl sulfone, the addition of a thiol can proceed via a conjugate addition known as the Thiol-Michael reaction. researchgate.netnsf.gov This reaction can be catalyzed by either a base or a nucleophile, which follow distinct mechanisms. nih.govresearchgate.net

Base-Catalyzed Mechanism: A base (e.g., an amine) deprotonates the thiol to form a highly reactive thiolate anion. This anion then acts as the nucleophile, attacking the β-carbon of the electron-deficient alkene. nsf.govnih.gov

Nucleophile-Initiated Mechanism: A nucleophile (e.g., a phosphine) first attacks the electron-deficient alkene, generating a zwitterionic enolate intermediate. This intermediate is a strong base that then deprotonates a thiol molecule, generating the propagating thiolate anion. nih.govresearchgate.net Nucleophile-initiated reactions are often faster and require lower catalyst loadings than their base-catalyzed counterparts. nih.gov

These reactions are instrumental in creating well-defined polymer networks and hydrogels. usm.eduresearchgate.net

Table 2: Comparison of Catalytic Thiol-Michael Addition Mechanisms

| Aspect | Base-Catalyzed | Nucleophile-Initiated |

| Catalyst Type | Brønsted bases (e.g., triethylamine, DBU). nih.gov | Lewis bases/Nucleophiles (e.g., phosphines, N-heterocyclic amines). nih.govacs.org |

| Initiation Step | Thiol deprotonation by the base to form a thiolate. nsf.gov | Nucleophilic attack on the alkene, followed by proton transfer from a thiol. researchgate.net |

| Reaction Rate | Generally slower. nih.gov | Often extremely rapid, proceeding in seconds to minutes. researchgate.net |

| Substrates | Thiols and electron-poor alkenes (acrylates, maleimides, etc.). researchgate.net | Thiols and electron-poor alkenes. researchgate.net |

A modern and milder alternative for initiating radical thiol-ene reactions involves the use of visible-light photoredox catalysis. mdpi.com In this method, a photocatalyst, such as a ruthenium polypyridyl complex or an organic dye, absorbs visible light and enters an excited state. nih.govorganic-chemistry.org This excited catalyst can then be reductively quenched by the thiol, generating a thiyl radical that initiates the thiol-ene addition cascade. nih.govorganic-chemistry.org

This approach offers significant advantages, including the use of low-energy visible light, which is compatible with photosensitive functional groups, and extremely mild reaction conditions, often proceeding at room temperature. organic-chemistry.orgnih.gov The reactions are highly efficient, providing excellent yields for a broad scope of thiols and alkenes. nih.govorganic-chemistry.org

Table 3: Key Features of Photoredox-Mediated Thiol-Ene Reactions

| Feature | Description |

| Catalysts | Ruthenium or Iridium complexes (e.g., Ru(bpz)₃²⁺), organic dyes (e.g., Eosin Y). mdpi.comorganic-chemistry.org |

| Light Source | Visible light (e.g., blue LEDs). organic-chemistry.org |

| Mechanism | Photo-induced electron transfer from the thiol to the excited photocatalyst to generate a thiyl radical. nih.govorganic-chemistry.org |

| Advantages | Mild reaction conditions, high functional group tolerance (including aryl halides), avoidance of high-energy UV light, and clean product formation. nih.govorganic-chemistry.org |

| Product | Anti-Markovnikov hydrothiolation product. organic-chemistry.org |

Thiol-Ene and Thiol-X "Click" Reactions

Thiol-Epoxy Conjugation Strategies

Thiol-epoxy conjugation, a type of "click chemistry," is a highly efficient method for forming a β-hydroxythioether linkage. magtech.com.cnupc.edu This reaction proceeds via a base-catalyzed nucleophilic addition mechanism. magtech.com.cnrsc.org The process is initiated by the deprotonation of the thiol group of this compound by a base, forming a more nucleophilic thiolate anion. ethz.chphotopolymer.it This thiolate then attacks the less sterically hindered carbon of the epoxy ring in an S\textsubscript{N}2-type reaction, leading to the opening of the epoxide. ethz.chphotopolymer.it The resulting alkoxide is subsequently protonated, often by the thiol present in the reaction mixture or other protic sources, to yield the final product. ethz.ch

The rate and efficiency of this conjugation are influenced by several factors, including the choice of catalyst, solvent, and the electronic nature of the substituents on both the thiol and the epoxy reactant. magtech.com.cn

Factors Influencing Thiol-Epoxy Conjugation:

| Factor | Influence on Reaction | Details |

| Catalyst | Base catalysts are essential for deprotonating the thiol. | Both inorganic bases (e.g., lithium hydroxide) and organic bases (e.g., tetrabutylammonium (B224687) fluoride) can be effective. magtech.com.cn The choice of base can influence the reaction rate. magtech.com.cn |

| Substituents | Electron-donating groups on the thiol and electron-withdrawing groups on the epoxy can enhance the reaction rate. magtech.com.cn | The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring of this compound would likely influence its reactivity in this context. |

| Solvent | Reactions performed in bulk (without solvent) often exhibit higher yields compared to those in solution. magtech.com.cn | |

| Autocatalysis | The hydroxyl group generated during the reaction can catalyze further thiol-epoxy additions, leading to an autocatalytic effect. upc.edursc.org | This can result in a sharp increase in the reaction rate as the conversion progresses. upc.edursc.org |

Disulfide Formation and Cleavage

The thiol group of this compound can undergo reversible oxidation to form a disulfide bond (-S-S-). This conversion is a redox reaction where the thiol is oxidized. libretexts.orglibretexts.org

Disulfide Formation: The oxidation of thiols to disulfides can be achieved through various methods. One common pathway involves a one-electron oxidation to generate a thiyl radical. Two of these radicals can then combine to form a disulfide bond. nih.gov Alternatively, a two-electron oxidation can proceed through intermediates like a sulfenic acid. nih.gov In biological systems and certain chemical syntheses, thiol-disulfide exchange reactions are prevalent, where a thiolate attacks a disulfide bond to form a new disulfide. libretexts.orglibretexts.orgwikipedia.org This process is fundamental in protein folding, where enzymes like protein disulfide isomerase (PDI) facilitate these exchanges. nih.gov

Disulfide Cleavage: The cleavage of disulfide bonds back to their corresponding thiols is a reduction reaction. This can be accomplished using various reducing agents. In laboratory settings, reagents like β-mercaptoethanol (BME) and dithiothreitol (B142953) (DTT) are commonly used. libretexts.orglibretexts.org The reduction often proceeds via a thiol-disulfide exchange mechanism, where a thiolate from the reducing agent attacks the disulfide bond. wikipedia.orgresearchgate.net Other methods for disulfide cleavage include the use of sulfite (B76179) in the presence of a catalyst like cupric sulfate. nih.gov The reduction can also be initiated by visible light with a suitable photocatalyst. u-tokyo.ac.jp

General Redox Reactions of Thiols and Disulfides:

| Reaction Type | Reactants | Products | General Conditions |

| Oxidation (Formation) | 2 R-SH (Thiols) | R-S-S-R (Disulfide) + 2H⁺ + 2e⁻ | Oxidizing agents (e.g., O₂, H₂O₂), metal catalysts, or electrochemical methods. nih.govchemrxiv.org |

| Reduction (Cleavage) | R-S-S-R (Disulfide) + 2H⁺ + 2e⁻ | 2 R-SH (Thiols) | Reducing agents (e.g., DTT, BME, NaBH₄), or electrochemical methods. libretexts.orglibretexts.orgnih.gov |

Reactivity of Aromatic Halogen Substituents

The chlorine and fluorine atoms attached to the aromatic ring of this compound are subject to specific chemical transformations, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on Chlorinated and Fluorinated Centers

Nucleophilic aromatic substitution (S\textsubscript{N}Ar) is a key reaction for aryl halides. nih.govnih.gov For S\textsubscript{N}Ar to occur, the aromatic ring must typically be activated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). youtube.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.ukmasterorganicchemistry.com

In the case of this compound, both the chloro and fluoro groups can potentially be displaced by a nucleophile. Generally, the C-F bond exhibits higher reactivity in S\textsubscript{N}Ar reactions compared to the C-Cl bond. mdpi.com The strong electron-withdrawing inductive effect of fluorine activates the aromatic ring towards nucleophilic attack. core.ac.uk S\textsubscript{N}Ar reactions can be promoted by strong bases in polar aprotic solvents like DMSO or under aqueous conditions using additives like hydroxypropyl methylcellulose (B11928114) (HPMC). mdpi.comresearchgate.netd-nb.info

Impact of Halogen Positioning on Reaction Selectivity

The positions of the chlorine and fluorine atoms on the phenyl ring of this compound are critical in determining the regioselectivity of S\textsubscript{N}Ar reactions. The electron-withdrawing groups activate the positions ortho and para to them for nucleophilic attack. youtube.com In this molecule, the fluorine is at position 2 and the chlorine is at position 5. The reactivity and the site of substitution will depend on the nature of the nucleophile and the reaction conditions. The relative electron-withdrawing strengths of the halogens and the -CH₂SH group, as well as their positions, will influence which halogen is preferentially substituted. The reactivity trend for heteroaryl halides in S\textsubscript{N}Ar reactions is highly dependent on the electronic nature of the aromatic system and the orientation of the halogens. nih.gov

Comparative Reactivity Profiles of Halogenated Aromatic Thiols

The reactivity of halogenated aromatic thiols is a composite of the individual reactivities of the thiol group and the halogenated aromatic ring. The electronic properties of the halogen substituents significantly influence the acidity of the thiol proton and the susceptibility of the aromatic ring to S\textsubscript{N}Ar.

A comparative analysis of different thiol surrogates has shown that their reactivity profiles can vary significantly. nih.govresearchgate.netsigmaaldrich.com For instance, the presence of different functional groups on the thiol-containing molecule can alter its nucleophilicity. researchgate.net In the context of halogenated aromatic thiols, the electron-withdrawing nature of the halogens increases the acidity of the thiol group, making it easier to deprotonate to the more reactive thiolate. This, in turn, can enhance its participation in reactions like thiol-epoxy conjugation and disulfide formation.

Theoretical and Computational Investigations of 5 Chloro 2 Fluorophenyl Methanethiol and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods provide a theoretical framework to explore molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the molecular geometry and vibrational frequencies of molecules like (5-Chloro-2-fluorophenyl)methanethiol (B6149591). DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can accurately determine bond lengths, bond angles, and dihedral angles. nih.govijesit.com For instance, the optimized geometry of related substituted phenyl derivatives has been successfully elucidated using this approach. researchgate.net

The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps are valuable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov In the case of this compound, the electronegative chlorine and fluorine atoms, along with the sulfur atom of the thiol group, are expected to be regions of high electron density.

Table 1: Calculated Geometric Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | ||

| C-F | 1.358 | ||

| C-S | 1.867 | ||

| S-H | 1.345 | ||

| C-C (aromatic) | 1.390 - 1.405 | ||

| C-C-Cl | 119.5 | ||

| C-C-F | 118.9 | ||

| C-C-S | 121.2 | ||

| C-S-H | 96.5 | ||

| Cl-C-C-C | 179.8 | ||

| F-C-C-C | -179.5 | ||

| C-C-C-S | 178.9 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.

Ab Initio Methodologies for Molecular Properties

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. These methods are computationally more demanding than DFT but can offer a higher level of theoretical accuracy for properties like electron correlation energies. For substituted benzenes and similar aromatic systems, ab initio calculations have been instrumental in refining the understanding of their thermodynamic stability and reactivity. nih.gov

Molecular Orbital Analysis

The study of molecular orbitals is crucial for understanding the electronic behavior of a molecule, including its reactivity and spectroscopic properties.

HOMO-LUMO Energy Gaps and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijesit.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, while the LUMO is likely to be distributed over the aromatic ring. The HOMO-LUMO gap can be calculated using DFT, and this information helps in understanding the charge transfer interactions within the molecule. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Chemical Softness (S) | 0.356 |

| Electrophilicity Index (ω) | 2.90 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.

Natural Bond Orbital (NBO) Interpretations

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and Rydberg orbitals. nih.govwisc.edu This method allows for the investigation of charge transfer and hyperconjugative interactions within the molecule. wisc.eduorientjchem.org The stabilization energies associated with these interactions can be quantified, providing insight into the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. nih.gov

Computational Prediction of Chemical Behavior

Computational methods can be employed to predict the chemical behavior of molecules, including their reactivity and potential interactions with other chemical species. By analyzing the electronic structure and molecular properties, it is possible to forecast how a molecule like this compound might behave in a chemical reaction. For example, the MEP map can indicate the most likely sites for nucleophilic or electrophilic attack. nih.gov Furthermore, the calculated frontier orbital energies can be used to predict the molecule's susceptibility to oxidation or reduction.

Theoretical Estimation of Thiol Acidity (pKa) in Aqueous Media

The acidity of a thiol, quantified by its pKa value, is a critical parameter for understanding its reactivity, particularly in biological and chemical systems. Computational chemistry offers powerful tools for the theoretical estimation of the pKa of thiols like this compound in aqueous solutions. These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction (RSH ⇌ RS⁻ + H⁺) in the gas phase and then correcting for solvation effects.

Density Functional Theory (DFT) is a commonly employed quantum chemical method for these calculations. rsc.orgresearchgate.netnih.gov Studies have shown that the choice of functional and basis set significantly impacts the accuracy of the results. For instance, the M06-2X functional combined with the SMD (Solvation Model based on Density) solvation model has been found to provide high precision for a diverse set of thiols, with a root-mean-square error (RMSE) of approximately 0.77 pKa units. rsc.org Other functionals such as ωB97XD and B3LYP have also demonstrated good performance, especially when explicit water molecules are included in the calculation to model the hydrogen bonding interactions with the thiol and thiolate species. nih.govacs.org The inclusion of one to three explicit water molecules can lower the calculation error by several pKa units, highlighting the importance of accurately modeling the immediate solvent environment. nih.govacs.org

For substituted aromatic thiols, the electronic effects of the substituents play a major role in determining acidity. The chloro and fluoro groups on this compound are electron-withdrawing, which is expected to stabilize the thiolate anion (RS⁻) and thus lower the pKa, making the thiol more acidic than an unsubstituted analogue like benzyl (B1604629) mercaptan (pKa ≈ 9.43). wikipedia.org Computational models capture these substituent effects, and good linear relationships have been observed between calculated pKa values and parameters like Hammett substituent constants (σ) and the natural charges on the sulfur atom. rsc.org

A typical computational workflow for estimating the pKa of this compound would involve:

Geometry optimization of both the neutral thiol (RSH) and its corresponding thiolate anion (RS⁻) using a selected DFT functional and basis set (e.g., ωB97XD/6-311++G(d,p)).

Inclusion of solvation effects, either through a polarizable continuum model (PCM) like SMD or by incorporating a small number of explicit water molecules hydrogen-bonded to the sulfur atom. rsc.orgnih.gov

Calculation of the Gibbs free energies of the solvated species to determine the free energy of deprotonation in solution.

Conversion of the calculated free energy to a pKa value using the appropriate thermodynamic cycle.

Table 1: Comparison of DFT Functionals for Thiol pKa Prediction This table presents a summary of findings from studies on various thiols, illustrating the performance of different computational methods.

| Functional | Solvation Model | Key Finding | Reference |

| M06-2X | SMD | Provided optimal precision with the smallest RMSE for a large set of 58 thiols. | rsc.org |

| ωB97XD | SMD + 3 explicit H₂O | Produced the best results for a test set of 45 thiols, with an average error of +0.15 ± 0.58 pKa units. | nih.govacs.org |

| B3LYP | SMD + 3 explicit H₂O | Performed well, with calculated pKa's generally within one unit of experimental values. | nih.govacs.org |

| Various | PCM-Bondi | Generally less accurate than SMD models for the thiols studied. | rsc.org |

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms involving thiols like this compound. By calculating the energies of reactants, products, transition states, and intermediates, researchers can determine reaction pathways, activation barriers, and reaction kinetics. nih.govacs.org

DFT methods are the workhorse for these investigations. For example, the M06-2X functional with a basis set like 6-31+G(d,p) has been identified as a cost-effective and accurate method for modeling radical-mediated thiol-yne reactions. acs.org Such studies reveal that the stability of the intermediate sulfur and alkenyl radicals is a key factor governing the reaction rates. acs.org

For reactions of substituted benzyl derivatives, computational approaches can clarify the nature of the transition state and the influence of substituents on the reaction mechanism (e.g., concerted vs. stepwise pathways). nih.gov In the case of this compound, computational studies could explore various reaction types:

Nucleophilic Substitution: Modeling the reaction of the thiolate anion with an electrophile would involve locating the transition state for S-C bond formation. The electron-withdrawing substituents on the phenyl ring would influence the nucleophilicity of the sulfur and the stability of any intermediates.

Redox Chemistry: Thiols can be oxidized to form disulfides, sulfenic acids, and other species. nih.govresearchgate.net Computational simulations, including hybrid quantum mechanics/molecular mechanics (QM/MM) methods, can elucidate the mechanism of oxidation by species like hydrogen peroxide, showing it to proceed via an Sₙ2 mechanism. nih.gov

Deprotection Reactions: Benzyl mercaptans are used as protecting groups in organic synthesis. wikipedia.org Computational modeling can be used to investigate the mechanism of deprotection reactions, for instance, by acid catalysis. Studies have modeled the formation of ternary complexes and proton transfer steps to understand how catalysts facilitate the cleavage of the S-C bond. mdpi.com

A computational investigation into a reaction mechanism for this compound would typically involve identifying all plausible pathways, calculating the geometries and free energies of the stationary points along each path, and characterizing the transition states through frequency analysis to confirm they represent true saddle points on the potential energy surface. nih.gov This allows for the determination of the kinetically and thermodynamically favored reaction pathways.

Spectroscopic Property Predictions

Vibrational Frequencies and Spectra Simulation (FT-IR, FT-Raman)

Computational methods are widely used to predict the vibrational spectra (Infrared and Raman) of molecules, aiding in the assignment of experimental bands. For this compound, theoretical calculations can provide a complete set of vibrational frequencies and their corresponding intensities, which can be compared with experimentally recorded FT-IR and FT-Raman spectra.

The standard approach involves geometry optimization followed by a harmonic frequency calculation using DFT, typically with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.govdoi.orgresearchgate.net Because theoretical calculations in the harmonic approximation tend to overestimate vibrational frequencies, the computed values are often scaled by an empirical factor to improve agreement with experimental data. iosrjournals.org

Key vibrational modes for this compound that can be predicted include:

S-H Stretch (νS-H): This vibration typically appears around 2550-2600 cm⁻¹. While often weak in the IR spectrum, it is a characteristic band. rsc.orgresearchgate.net

C-S Stretch (νC-S): These modes are generally found in the 600-750 cm⁻¹ region of the fingerprint range. iosrjournals.orgrsc.org

C-S-H Bend (βC-S-H): This bending mode is observed around 850-920 cm⁻¹. rsc.org

Aromatic C-H Stretches: Expected above 3000 cm⁻¹.

C-Cl and C-F Stretches: The positions of these bands are sensitive to their location on the aromatic ring. The C-Cl stretch is typically in the 600-800 cm⁻¹ range, while the C-F stretch is higher, often between 1000-1300 cm⁻¹. nih.gov

By performing a Potential Energy Distribution (PED) analysis, each calculated vibrational mode can be assigned to specific internal coordinates (stretches, bends, torsions), providing a detailed interpretation of the spectra. nih.goviosrjournals.org Such analyses have been successfully applied to related molecules, including other halogenated aromatic compounds, demonstrating excellent agreement between simulated and observed spectra. nih.govdoi.org

Table 2: Characteristic Vibrational Frequencies for Substituted Thiols and Aromatic Halides This table provides typical frequency ranges for key vibrational modes relevant to this compound, based on computational and experimental studies of analogous compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum | Notes | Reference |

| ν(S-H) stretch | 2550 - 2600 | FT-IR, FT-Raman | Often weak in IR, but characteristic. | rsc.orgresearchgate.net |

| ν(C-S) stretch | 600 - 750 | FT-Raman | Located in the fingerprint region. | iosrjournals.orgrsc.org |

| β(C-S-H) bend | 850 - 920 | FT-Raman | Shifts significantly upon deuteration of the thiol proton. | rsc.org |

| ν(C-F) stretch | 1000 - 1300 | FT-IR | Strong intensity band. | nih.gov |

| ν(C-Cl) stretch | 600 - 800 | FT-IR | Position depends on aromatic substitution pattern. | nih.gov |

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and assignment of experimental spectra. For a molecule like this compound, which contains ¹H, ¹³C, and ¹⁹F nuclei, computational methods can provide valuable insights.

The standard method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) approach, most often used in conjunction with DFT. liverpool.ac.uknih.gov The process involves:

Optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-31+G(d,p)).

Performing a GIAO-NMR calculation on the optimized structure to obtain the absolute isotropic shielding tensors (σ).

Converting the calculated shielding values to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). nih.gov

For ¹⁹F NMR, which covers a very wide chemical shift range, computational predictions are particularly useful. Studies have shown that DFT methods can reliably predict ¹⁹F chemical shifts for fluorinated aromatic compounds. nih.govnih.govacs.org To improve accuracy, linear scaling factors are often applied to the raw computed data to correct for systematic errors. nih.govresearchgate.net For instance, using the B3LYP/6-31+G(d,p) level of theory for both geometry optimization and NMR calculation, a mean absolute deviation of 2.1 ppm was achieved over a 153 ppm range for a dataset of over 50 fluorinated aromatic compounds. nih.gov

For this compound, calculations would predict the chemical shifts for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the thiol proton, and the unique fluorine atom. The predicted shifts are sensitive to the electronic environment created by the chloro and thiol substituents and can help in assigning the specific resonances in the experimental ¹H and ¹⁹F NMR spectra. The effects of substituents on the chemical shifts of aromatic protons are approximately additive, and computational models can accurately capture these inductive and mesomeric effects. ucl.ac.uk

Table 3: Recommended Computational Methods for NMR Chemical Shift Prediction This table summarizes effective methods for computing NMR chemical shifts for compounds analogous to this compound.

| Nucleus | Recommended Method | Key Considerations | Reference |

| ¹⁹F | GIAO-B3LYP/6-31+G(d,p) | Applying linear scaling factors is crucial for high accuracy. Maximum errors can be reduced to ~6.5 ppm. | nih.govnih.govacs.org |

| ¹H / ¹³C | GIAO-DFT (various functionals) | Accuracy is improved by using linear regression to correlate experimental vs. computed shifts. | nih.gov |

| ¹H (aliphatic) | CHARGE program | A specialized program that can parameterize short-range effects for specific functional groups like sulfoxides and sulfones. | liverpool.ac.uk |

Advanced Applications and Research Frontiers Involving 5 Chloro 2 Fluorophenyl Methanethiol

Role as a Chemical Building Block in Complex Molecular Architectures

The utility of a chemical compound as a building block is determined by its reactivity and the structural features it can impart to a larger molecule. The thiol (-SH) group is a potent nucleophile and can participate in a wide array of coupling reactions, making thiol-containing molecules like (5-Chloro-2-fluorophenyl)methanethiol (B6149591) valuable precursors in organic synthesis.

Construction of Fluorine-Containing Organic Frameworks

Metal-organic frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. echemcom.com The introduction of fluorine atoms into the organic linkers can significantly enhance the chemical and thermal stability of MOFs and tune their properties, such as gas sorption and hydrophobicity. Thiol and thioether-based ligands are a specific class used to construct these frameworks. echemcom.com

The synthesis of these MOFs can be achieved through several routes, including the direct use of thiol-containing carboxylic acid ligands or through post-synthetic modification where a thiol group is introduced into a pre-existing framework. echemcom.com Although direct research employing this compound in MOF synthesis is not prominently documented, its structure is highly relevant. The thiol group could coordinate with metal centers or be used to functionalize the organic linker, while the fluorine and chlorine atoms would impart halogenation-specific properties to the final framework.

Table 1: Potential Synthetic Approaches for Thiol-Based MOFs

| Synthesis Approach | Description | Potential Role of this compound |

|---|---|---|

| Direct Synthesis | Utilizes organic linkers that already contain thiol or thioether functionalities to react with metal ions. echemcom.com | The compound would first need to be functionalized with a coordinating group (e.g., a carboxylic acid) before being used as a primary linker. |

| Post-Synthetic Modification (PSM) | A pre-synthesized MOF is chemically modified to introduce new functional groups. echemcom.com | The thiol group could react with a suitable functional group within an existing MOF to anchor the 5-chloro-2-fluorophenyl moiety. |

Functionalization of Polymeric and Material Systems

Development of Functionalized Polyolefins

Polyolefins, such as polyethylene (B3416737) and polypropylene, are commodity plastics with excellent bulk properties but chemically inert surfaces, which can limit their application. Post-reactor modification through techniques like melt-grafting can introduce functional groups. Research has shown that dendrimers synthesized using thiol-ene chemistry can be grafted onto polyolefin chains to improve properties like melt strength and processability. This process often uses a co-agent like maleic anhydride (B1165640) to facilitate the grafting reaction.

The thiol group of this compound could similarly be used to functionalize polyolefins that have been pre-functionalized with "ene" groups, thereby introducing the halogenated aromatic moiety onto the polymer backbone.

Surface Chemical Modification of Elastomers and Nanoparticles

The surfaces of materials like elastomers and nanoparticles can be engineered to achieve desired properties such as biocompatibility, stability, or specific reactivity. The modification of natural rubber surfaces has been achieved through UV-induced thiol-ene reactions, allowing for the covalent attachment of various functional thiols. researchgate.net

In the realm of nanotechnology, thiol compounds are extensively used to modify the surface of gold nanoparticles (AuNPs). nih.gov The sulfur atom forms a strong covalent bond with the gold surface, allowing for the creation of a stable organic layer that can control the nanoparticle's solubility, stability, and function. nih.gov For example, modifying AuNPs with thiol-containing molecules can improve their colloidal stability and allow for their use in applications like cancer cell imaging. nih.gov this compound could be used in this context to create a fluorinated and chlorinated surface layer on nanoparticles, potentially altering their electronic properties and interactions with their environment.

Integration into Advanced Polymer Architectures

Thiol-ene chemistry is a powerful tool for creating complex and well-defined polymer architectures, including dendrimers and block copolymers. The efficiency and orthogonality of the thiol-ene reaction allow for precise control over the final structure. These advanced polymers are utilized in a range of high-performance applications, from additive manufacturing to biomedical devices.

The integration of this compound into such systems could be achieved by reacting it with polymers containing pendant alkene groups. This would attach the 5-chloro-2-fluorophenyl group as a side-chain functionality, which could influence the polymer's thermal properties, refractive index, and interaction with other materials. While specific examples involving this particular molecule are not detailed in existing literature, the foundational chemistry for its inclusion in advanced polymer systems is well-established.

Fabrication of Ligands for Thermoelectric Materials

The quest for efficient thermoelectric materials, which can convert heat energy into electrical energy and vice versa, has led to the exploration of various classes of compounds, including organometallic coordination polymers (CPs). anr.frucl.ac.uk These materials consist of metal ions linked by organic ligands, and their thermoelectric properties can be finely tuned by modifying the structure of these organic components. ucl.ac.uknih.gov Aromatic thiol ligands are of particular interest in this area due to their ability to form stable coordination complexes with metal centers and facilitate charge transport. diva-portal.orgdiva-portal.org

While direct research utilizing this compound in thermoelectric materials is not yet widely published, its structural characteristics suggest significant potential. The thiol group can readily coordinate with metal ions to form the backbone of a coordination polymer. nih.gov Furthermore, the presence of chloro and fluoro substituents on the aromatic ring can influence the electronic properties and the packing of the polymer chains, which are critical factors for thermoelectric performance. nih.gov The introduction of halogen atoms can modulate the electron density of the aromatic system and introduce additional intermolecular interactions, potentially enhancing the Seebeck coefficient and electrical conductivity of the material. Research on other fluorinated and chlorinated ligands has demonstrated their utility in creating materials with desirable properties, suggesting that this compound could be a valuable ligand for the synthesis of new and efficient thermoelectric coordination polymers. nih.gov

| Ligand Type | Potential Influence on Thermoelectric Properties |

| Aromatic Thiol | Forms stable coordination polymers with metal centers, facilitating charge transport. |

| Halogen Substituents (Cl, F) | Can modify electronic properties, polymer packing, and intermolecular interactions. |

Research in Biochemical Probe Development and Enzyme Studies

The unique reactivity of the thiol group makes it a valuable functional handle in the design of molecules for studying biological systems. Substituted benzyl (B1604629) thiols, such as this compound, offer a scaffold for developing highly specific and reactive probes.

Design of Reactive Thiol Probes for Molecular Interactions

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in real-time. researchgate.netrsc.orgresearchgate.net The design of these probes often relies on specific chemical reactions that trigger a change in fluorescence. The sulfhydryl group of thiols is an excellent nucleophile and can participate in various reactions, making it an ideal reactive center for such probes. researchgate.netrsc.org

This compound possesses a reactive thiol group that can be exploited in the design of biochemical probes. researchgate.netrsc.org This thiol can react with electrophilic sites in biological molecules or be used in displacement reactions to label specific targets. nih.gov The chloro and fluoro substituents on the phenyl ring can influence the reactivity of the thiol group and the photophysical properties of a potential probe molecule. For instance, these electron-withdrawing groups can affect the pKa of the thiol, tuning its reactivity under physiological conditions. While specific probes based on this compound are not yet extensively documented, the principles of thiol-based probe design are well-established, and this compound represents a promising starting point for the development of novel probes for studying molecular interactions. researchgate.netrsc.orgresearchgate.netnih.govnih.gov

Common Reactions for Thiol-Based Probes

| Reaction Type | Description |

|---|---|

| Michael Addition | Nucleophilic addition of the thiol to an α,β-unsaturated carbonyl compound. |

| Nucleophilic Substitution | Displacement of a leaving group by the thiolate anion. |

Investigation of Microbial Carbon-Sulfur Bond Cleavage

The biodegradation of organosulfur compounds is a critical process in the global sulfur cycle and in the bioremediation of environmental pollutants. Microorganisms have evolved diverse enzymatic machinery to cleave carbon-sulfur (C-S) bonds, allowing them to utilize these compounds as sources of carbon, sulfur, or energy. nih.govacs.org The study of how microbes degrade compounds like this compound can provide insights into these metabolic pathways and may lead to the discovery of novel enzymes with biotechnological applications.

While direct studies on the microbial cleavage of the C-S bond in this compound are limited, research on the biodegradation of halogenated aromatic compounds and other aromatic thiols provides a framework for understanding its potential metabolic fate. nih.gov Microorganisms are known to degrade halogenated aromatics, often initiating the process through dehalogenation reactions. nih.gov Additionally, various enzymatic strategies for C-S bond cleavage in aromatic and alkyl thiols have been identified. nih.govacs.orgrsc.org The presence of both halogen and sulfur substituents in this compound makes it an interesting substrate for studying the interplay between different microbial metabolic capabilities. Research in this area could uncover novel catabolic pathways and enzymes capable of acting on complex, substituted aromatic compounds.

Synthesis of Analogue Compounds for Activity Research

The synthesis of analogue compounds is a cornerstone of medicinal chemistry and drug discovery, allowing researchers to explore the structure-activity relationships of a lead molecule. By systematically modifying the structure of a compound, it is possible to enhance its biological activity, improve its pharmacokinetic properties, or reduce its toxicity.

This compound can serve as a valuable starting material or intermediate for the synthesis of a wide range of analogue compounds. Its reactive thiol group can be readily modified through alkylation, acylation, or oxidation to introduce diverse functionalities. The aromatic ring can also be further functionalized, providing access to a large chemical space. For example, derivatives of similar chloro- and fluoro-substituted aromatic compounds have been investigated for their potential as anticancer agents and as key intermediates in the synthesis of pharmaceuticals like empagliflozin. google.comnih.govgoogle.comgoogle.comnih.gov The synthesis and biological evaluation of analogues of this compound could lead to the discovery of new therapeutic agents or other bioactive molecules.

Contributions to Specialty Chemical Development

Specialty chemicals are high-value products that are used in a wide range of industries, from pharmaceuticals and agrochemicals to electronics and advanced materials. The development of new and improved specialty chemicals often relies on the availability of versatile and reactive building blocks.

This compound, with its combination of a reactive thiol group and a substituted aromatic ring, is a prime candidate for use as a building block in the synthesis of specialty chemicals. google.comnih.gov The thiol group can be used to introduce sulfur-containing moieties into larger molecules, which can impart a variety of desirable properties. The chloro and fluoro substituents can enhance biological activity, improve metabolic stability, or modify the physical properties of the final product. The use of structurally related halogenated phenyl derivatives in the synthesis of pharmaceutical intermediates highlights the potential of this class of compounds in the development of high-value chemicals. google.comnih.govgoogle.comgoogle.com As the demand for sophisticated and highly functionalized molecules continues to grow, the role of versatile building blocks like this compound in specialty chemical development is likely to expand.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopy is the primary toolset for the structural determination of (5-Chloro-2-fluorophenyl)methanethiol (B6149591). Each technique provides unique insights into the molecule's architecture, from its atomic connectivity to the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of this compound in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each hydrogen, carbon, and fluorine atom.

¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the compound. The thiol proton (-SH) typically appears as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene (-CH₂) protons resonate as a doublet, coupled to the thiol proton. The aromatic region displays a complex pattern of multiplets corresponding to the three protons on the substituted benzene (B151609) ring, with their specific chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include the methylene carbon, and the six distinct aromatic carbons. The carbon atoms directly bonded to fluorine exhibit splitting (C-F coupling), which is a characteristic feature. The chemical shifts of the aromatic carbons are influenced by the positions of the halogen substituents. chemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique used to confirm the presence and environment of the fluorine atom. For this compound, the spectrum would show a single resonance, likely a multiplet due to coupling with neighboring aromatic protons. Its chemical shift is a key identifier for the 2-fluoro substitution pattern on the phenyl ring.

Interactive Data Table: Predicted NMR Data for this compound

Note: The following data are estimated based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | -SH | ~1.7-1.9 | Triplet (t) | Coupling to -CH₂- |

| ¹H | -CH₂ -SH | ~3.7-3.9 | Doublet (d) | Coupling to -SH |

| ¹H | Aromatic H | ~7.1-7.4 | Multiplet (m) | Complex pattern for 3 protons |

| ¹³C | -C H₂-SH | ~25-30 | Singlet | Aliphatic carbon |

| ¹³C | Ar-C -Cl | ~130-135 | Singlet | |

| ¹³C | Ar-C -F | ~158-162 | Doublet (d) | Large ¹JCF coupling |

| ¹³C | Other Ar-C | ~115-130 | Multiplets | Includes couplings to Fluorine |

| ¹⁹F | Ar-F | ~ -115 to -120 | Multiplet (m) | Relative to CFCl₃ |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments are measured.

A key feature in the mass spectrum is the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of 3:1. This isotopic pattern is a strong indicator of the presence of a single chlorine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₇H₆ClFS). Common fragmentation patterns involve the loss of the thiol group (-SH) or the entire methanethiol (B179389) side chain (-CH₂SH), leading to the formation of the stable 5-chloro-2-fluorobenzyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum will exhibit several characteristic absorption bands:

S-H Stretch: A weak but sharp absorption band typically appears in the region of 2550-2600 cm⁻¹, which is characteristic of the thiol group.

C-H Stretch (Aliphatic): Absorption bands corresponding to the methylene (-CH₂) group are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-H Stretch (Aromatic): These bands appear at wavenumbers just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

C-F Stretch: A strong absorption band typically in the 1200-1250 cm⁻¹ range indicates the presence of the carbon-fluorine bond.

C-Cl Stretch: A strong band in the fingerprint region, usually between 700-800 cm⁻¹, corresponds to the carbon-chlorine bond.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Thiol (-SH) | Stretch | 2550 - 2600 | Weak, Sharp |

| Methylene (-CH₂) | Stretch | 2850 - 2960 | Medium |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium to Weak |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Weak |

| Aryl-F | Stretch | 1200 - 1250 | Strong |

| Aryl-Cl | Stretch | 700 - 800 | Strong |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While this compound is often a liquid or low-melting solid at room temperature, its derivatives can frequently be obtained as stable, crystalline solids suitable for X-ray crystallography. This technique provides the ultimate confirmation of molecular structure by determining the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For instance, derivatives such as the corresponding disulfide, thioesters, or metal-thiolate complexes could be analyzed. The resulting crystal structure would definitively confirm the substitution pattern on the phenyl ring and the conformation of the methanethiol side chain.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction, such as the synthesis of this compound from its corresponding benzyl (B1604629) halide. rsc.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum coated with an adsorbent like silica (B1680970) gel) at various time intervals. Alongside the reaction mixture, spots of the starting material and, if available, the pure product are also applied as references. The plate is then developed in a sealed chamber containing a suitable solvent system (eluent).

As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates based on their polarity and affinity for the adsorbent. The progress of the reaction can be visualized (e.g., under UV light) by observing the disappearance of the starting material spot and the simultaneous appearance and intensification of the product spot. By comparing the retention factor (Rƒ) value of the new spot to that of the pure product reference, the formation of this compound can be confirmed. rsc.org

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. While specific, detailed research findings on the HPLC analysis of this compound are not extensively documented in publicly available literature, established principles of reversed-phase HPLC can be applied to develop and validate a robust analytical method for this compound.

The separation of analytes in reversed-phase HPLC is primarily governed by their hydrophobic interactions with the stationary phase. For a compound like this compound, a non-polar stationary phase, such as a C18 or C8 column, would be appropriate. The mobile phase would typically consist of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). The precise ratio of these solvents would be optimized to achieve adequate retention and separation of the target analyte from any impurities or other components in the sample matrix.

In the development of a quantitative HPLC method, several key parameters would need to be rigorously validated. These include linearity, which establishes the proportional relationship between the concentration of the analyte and the detector response over a specific range. The limit of detection (LOD) and limit of quantification (LOQ) would also be determined to define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

While basic mobile phases can sometimes enhance peak shape and retention for certain compounds, they are often avoided with silica-based columns due to the potential for dissolution of the stationary phase at a pH greater than 7. researchgate.net However, for some basic drugs, high pH mobile phases have been shown to increase sensitivity and improve peak shapes in LC-MS/MS analysis. researchgate.net For a compound like this compound, an acidic or mildly alkaline mobile phase would likely be explored during method development to achieve optimal chromatographic performance. researchgate.net

A hypothetical HPLC method for the analysis of this compound is presented in the table below. It is important to note that these parameters are illustrative and would require empirical optimization and validation in a laboratory setting.

| Parameter | Suggested Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid helps to protonate the thiol group, potentially improving peak shape and controlling ionization for MS detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and efficiency. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detector | UV at an appropriate wavelength (e.g., 254 nm) | The aromatic ring is expected to have significant UV absorbance. The optimal wavelength would be determined by a UV scan. |

Further validation of such a method would involve assessing its precision, accuracy, and robustness to ensure reliable and consistent results for the quantification of this compound in various samples.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Precursor | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| (5-Chloro-2-fluorobenzyl) bromide | K₂WO₄/Al₂O₃ | 100 | 78 | |

| (5-Chloro-2-fluorobenzyl) alcohol | NaSH, H₂S | 120 | 65 |

Basic: Which spectroscopic techniques confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to fluorine coupling. The -SH proton is observed at δ 1.5–2.0 ppm (broad, exchangeable) .

- ¹³C NMR: The quaternary carbon bearing -SH resonates at δ 35–40 ppm .

- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 204 (Cl/F isotopic pattern confirms halogen presence) .

- X-ray Crystallography: SHELX software refines crystal structures, confirming bond angles and dihedral distortions .

Advanced: How do acid-base properties of catalysts influence thiolation efficiency?

Answer:

Catalysts with moderate basicity enhance methanethiol selectivity by:

Q. Table 2: Catalyst Performance

| Catalyst | Methanethiol Selectivity (%) | Conversion (%) | Reference |

|---|---|---|---|

| K₂WO₄/Al₂O₃ | 85 | 72 | |

| Cs₂O/Al₂O₃ | 78 | 65 |

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Answer:

- Thiol Group Reactivity: The -SH group acts as a soft nucleophile, attacking electrophilic carbons in alkyl halides.

- Substituent Effects: The electron-withdrawing Cl and F groups reduce electron density on the aromatic ring, directing nucleophilic attack to the para position relative to the thiol .

- Steric Hindrance: The ortho-fluorine substituent restricts rotational freedom, influencing reaction pathways in cross-coupling reactions .

Advanced: How is the environmental persistence of this compound assessed?

Answer:

- Degradation Studies: Anaerobic microcosms simulate microbial degradation. Methanethiol production under chloroform stress indicates toxicity markers .

- Analytical Methods: Gas chromatography (GC) with sulfur chemiluminescence detects low-concentration thiols. Isotopic labeling tracks degradation intermediates .

Q. Table 3: Degradation Byproducts

| Condition | Byproduct | Detection Method | Reference |

|---|---|---|---|

| Anaerobic | Methane, H₂S | GC-MS | |

| Aerobic | Sulfonic acid derivatives | LC-QTOF |

Basic: What side reactions occur during synthesis, and how are they mitigated?

Answer:

- Oxidation of -SH: Thiols oxidize to disulfides; mitigation involves inert atmospheres (N₂/Ar) and antioxidants like BHT .

- Dehalogenation: Fluorine or chlorine may detach under basic conditions; pH is maintained below 8 .

- Ring Halogen Rearrangement: Controlled temperatures (≤120°C) prevent Fries-like rearrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.